molecular formula C7H3O6-3 B1264417 2-Carboxylato-cis,cis-muconate(3-)

2-Carboxylato-cis,cis-muconate(3-)

Cat. No. B1264417
M. Wt: 183.09 g/mol
InChI Key: SLUDRBHRUDRZJZ-IWQZZHSRSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

2-carboxylato-cis,cis-muconate(3-) is tricarboxylate anion of 2-carboxylato-cis,cis-muconic acid;  major species at pH 7.3. It is a conjugate base of a 2-carboxy-cis,cis-muconic acid.

Scientific Research Applications

  • Biodegradation and Environmental Applications :

    • 2-Carboxylato-cis,cis-muconate is involved in the biodegradation process of halogenated aromatic compounds. An enzyme called muconate cycloisomerase II converts chlorinated cis,cis-muconic acid into other compounds, playing a role in dehalogenation and environmental cleanup processes (Schmidt & Knackmuss, 1980).
    • The compound is part of pathways that degrade aromatic compounds in fungi, demonstrating its role in broader environmental and ecological processes (Thatcher & Cain, 1975).
  • Polymerization and Material Science :

    • In material science, cis,cis-muconic acid, a related compound, has been studied for its use in synthesizing unsaturated polyester resins, demonstrating its potential in renewable and sustainable material production (Rorrer et al., 2016).
    • Radical polymerization of derivatives like dialkyl muconates indicates its potential in creating high molecular weight polymers, which has significant implications in the development of new polymeric materials (Matsumoto et al., 1996).
  • Metabolic Engineering and Biotechnology :

    • 2-Carboxylato-cis,cis-muconate is pivotal in metabolic pathways engineered for the production of compounds like muconic acid from biomass-derived sugars and aromatic molecules. This has implications for bio-based chemical production, contributing to sustainable and eco-friendly technologies (Johnson et al., 2016).
    • The compound's metabolism by Corynebacterium glutamicum for the production of cis,cis-muconic acid from lignin highlights its role in converting waste materials into valuable chemicals, supporting the circular economy and waste valorization (Becker et al., 2018).

properties

Product Name

2-Carboxylato-cis,cis-muconate(3-)

Molecular Formula

C7H3O6-3

Molecular Weight

183.09 g/mol

IUPAC Name

(3Z)-buta-1,3-diene-1,1,4-tricarboxylate

InChI

InChI=1S/C7H6O6/c8-5(9)3-1-2-4(6(10)11)7(12)13/h1-3H,(H,8,9)(H,10,11)(H,12,13)/p-3/b3-1-

InChI Key

SLUDRBHRUDRZJZ-IWQZZHSRSA-K

Isomeric SMILES

C(=C\C(=O)[O-])\C=C(C(=O)[O-])C(=O)[O-]

Canonical SMILES

C(=CC(=O)[O-])C=C(C(=O)[O-])C(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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